2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oligomycin A is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods
Industrial production of Oligomycin A follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to multiple extraction and purification steps to ensure high purity and yield. The final product is often formulated in a suitable solvent for research purposes .
Chemical Reactions Analysis
Types of Reactions
Oligomycin A undergoes various chemical reactions, including:
Oxidation: Oligomycin A can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Oligomycin A, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Oligomycin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and bioenergetics.
Biology: Employed in research on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and neurodegenerative diseases.
Mechanism of Action
Oligomycin A exerts its effects by inhibiting the mitochondrial ATP synthase enzyme. This inhibition blocks the proton channel of ATP synthase, preventing the conversion of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) through oxidative phosphorylation. As a result, cellular energy production is halted, leading to various downstream effects, including apoptosis (programmed cell death) in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Oligomycin B: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.
Oligomycin C: A derivative of Oligomycin A with slight structural differences but similar biological activity.
Rutamycin: A related compound with comparable mechanisms of action.
Uniqueness
Oligomycin A is unique due to its high potency and specificity in inhibiting mitochondrial ATP synthase. Its ability to block oxidative phosphorylation makes it a valuable tool in studying cellular energy metabolism and related diseases .
Properties
CAS No. |
111253-93-1 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20) |
InChI Key |
JPUSISGQAIFBGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
Synonyms |
2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
Origin of Product |
United States |
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